

Comparison of the environmental impact of different fluoropolymer production processes

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Compound of Interest

Compound Name: 1,1-Difluoroethene;1,1,2-trifluoroethene

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A Comparative Guide to the Environmental Impact of Fluoropolymer Production Processes

For researchers, scientists, and drug development professionals, understanding the environmental footprint of the materials integral to their work is of growing importance. This guide offers an objective comparison of the environmental impacts associated with different fluoropolymer production processes, supported by available data and detailed experimental methodologies for a key area of concern: PFAS emissions.

Overview of Fluoropolymer Production and Environmental Concerns

Fluoropolymers, a class of per- and poly-fluoroalkyl substances (PFAS), are valued for their exceptional chemical resistance, thermal stability, and low friction properties. However, their production has come under scrutiny due to environmental concerns, primarily related to the use and emission of other PFAS compounds as processing aids, high energy consumption, and the persistence of the polymers themselves in the environment.

The two primary polymerization methods for producing fluoropolymers such as polytetrafluoroethylene (PTFE) are suspension polymerization and emulsion polymerization.

- **Suspension Polymerization:** In this process, the monomer is suspended in a liquid (typically water) as droplets, and polymerization occurs within these droplets. This method is generally

considered to have a lower environmental impact due to reduced water usage and easier separation of the polymer product.

- **Emulsion Polymerization:** This method involves emulsifying the monomer in water with the aid of surfactants. While it allows for the production of high molecular weight polymers, it has historically been a significant source of PFAS emissions due to the use of fluorinated surfactants like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).

The industry has been moving away from PFOA and PFOS, introducing alternatives like GenX. However, studies have raised concerns that these replacements may also be "regrettable substitutes" with their own environmental and health risks. A significant shift towards more sustainable practices includes the adoption of non-fluorinated surfactants.

Quantitative Comparison of Environmental Impacts

The following tables summarize available quantitative data on the environmental impact of fluoropolymer production. It is important to note that comprehensive, directly comparable life cycle inventory data across all fluoropolymers and production methods is not readily available in the public domain.

Table 1: Life Cycle Assessment Data for PVDF Production (Cradle-to-Gate)

Impact Category	Value per kg of PVDF	Source
Global Warming Potential (GWP)	55.8 kg CO ₂ eq.	
Cumulative Energy Demand (CED)	756 MJ eq.	

Table 2: Life Cycle Inventory Data for Tetrafluoroethylene (TFE) Production (Precursor to PTFE)

Input/Output	Amount per kg of TFE	Source
Inputs		
Chlorodifluoromethane	1.8105 kg	
Liquid Nitrogen	0.019 kg	
Thermal Energy	4.75 MJ	
Outputs (Waste)		
Municipal Solid Waste	-0.001223 kg (credit)	
Refinery Sludge	-0.0043885 kg (credit)	

Note: Negative values for waste indicate a credit, suggesting that the process avoids the generation of that amount of waste elsewhere.

Table 3: End-of-Life Fate of Fluoropolymer Waste in the EU (2020)

Waste Treatment Route	Percentage of Fluoropolymer Waste	Source
Incineration (Energy Recovery)	~72%	
Incineration (Thermal Destruction in Metal Recycling)	~12%	
Landfill	13%	
Recycling	~3%	

Experimental Protocols: Measurement of PFAS Emissions

A critical aspect of assessing the environmental impact of fluoropolymer production is the accurate measurement of PFAS emissions. The U.S. Environmental Protection Agency (EPA) has developed standardized methods for this purpose.

EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Various Matrices

This method is designed to test for 40 different PFAS compounds in a wide range of environmental samples, including wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue.

Methodology:

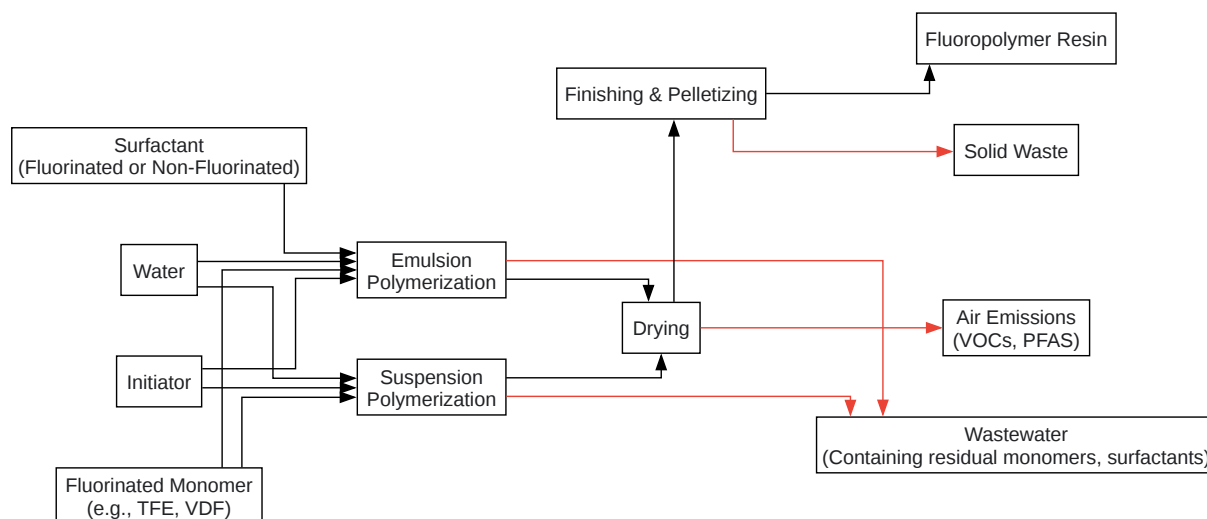
The core of EPA Method 1633 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Sample Preparation:
 - Aqueous samples are fortified with isotopically labeled internal standards.
 - The samples are then passed through a solid-phase extraction (SPE) cartridge, typically a weak anion exchange (WAX) resin, to concentrate the PFAS analytes.
 - The SPE cartridge is eluted with a solvent to recover the PFAS.
 - For solid samples, an extraction with a suitable solvent (e.g., methanol) is performed prior to SPE.
- Instrumental Analysis:
 - The prepared sample extract is injected into a liquid chromatograph (LC) system. The LC separates the different PFAS compounds based on their chemical properties as they pass through a column.
 - The separated compounds then enter a tandem mass spectrometer (MS/MS). The MS/MS ionizes the molecules and then fragments them in a specific way.
 - By monitoring for specific parent and fragment ions (a technique called Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify the target PFAS compounds, even at very low concentrations.

- Quality Control:
 - The method includes rigorous quality control procedures, such as the use of blanks, matrix spikes, and laboratory control samples to ensure the accuracy and reliability of the data.
 - Isotopically labeled internal standards are used to correct for any loss of analytes during sample preparation and analysis.

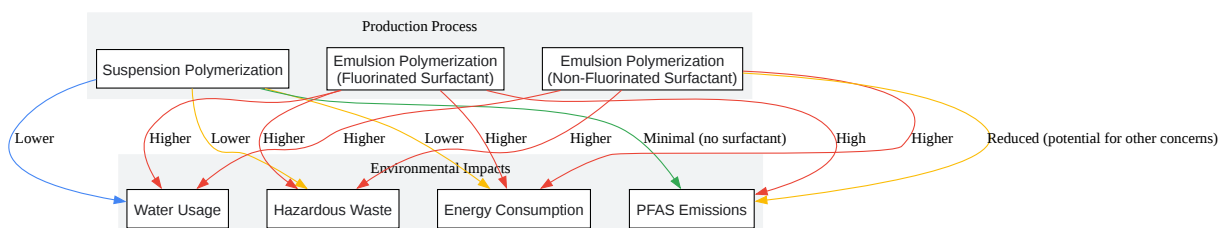
Visualizing Production Processes and Environmental Impacts

The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified fluoropolymer production workflow and the logical relationships of environmental impacts.



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Caption: Generalized fluoropolymer production workflow.



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Caption: Environmental impact relationships of production processes.

Conclusion and Future Outlook

The environmental impact of fluoropolymer production is a complex issue with significant variations between different manufacturing processes. While quantitative data for direct comparison remains somewhat limited in the public sphere, the available information points to several key takeaways:

- **Process Selection Matters:** Suspension polymerization generally presents a more favorable environmental profile compared to emulsion polymerization, primarily due to lower water and energy consumption and the avoidance of PFAS-containing surfactants.
- **The Shift from Legacy PFAS:** The move away from PFOA and PFOS in emulsion polymerization is a positive step. However, the environmental and health profiles of replacement surfactants, including both next-generation fluorinated options and non-fluorinated alternatives, require continued scrutiny to avoid "regrettable substitutions."

- **Life Cycle Perspective is Crucial:** A comprehensive assessment of environmental impact must consider the entire life cycle of the fluoropolymer, from raw material extraction and production to the end-of-life phase, where the persistence of these materials poses a challenge.

For researchers and professionals in drug development and other scientific fields, specifying fluoropolymers produced via more sustainable methods, where feasible, can contribute to reducing the overall environmental footprint of their work. As regulations continue to evolve and new research emerges, a commitment to staying informed about the environmental performance of these critical materials will be essential.

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